molecular formula C20H22N2O6 B11529652 3'-Ethyl 5'-methyl 2'-amino-2-oxo-6'-propyl-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate

3'-Ethyl 5'-methyl 2'-amino-2-oxo-6'-propyl-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate

Cat. No.: B11529652
M. Wt: 386.4 g/mol
InChI Key: LMOPXQZEXCSDHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3’-Ethyl 5’-methyl 2’-amino-2-oxo-6’-propyl-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate is a complex organic compound belonging to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely studied for their potential therapeutic applications . This compound features a unique spiro structure, which is a bicyclic system where two rings are connected through a single atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Ethyl 5’-methyl 2’-amino-2-oxo-6’-propyl-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core . The spiro structure is then introduced through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and can lead to higher efficiency and scalability .

Mechanism of Action

The mechanism of action of 3’-Ethyl 5’-methyl 2’-amino-2-oxo-6’-propyl-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate involves its interaction with various molecular targets and pathways. The indole core can bind to specific receptors in the body, leading to the activation or inhibition of certain biological pathways . This can result in a range of biological effects, depending on the specific target and the nature of the interaction .

Properties

Molecular Formula

C20H22N2O6

Molecular Weight

386.4 g/mol

IUPAC Name

3-O'-ethyl 5-O'-methyl 2'-amino-2-oxo-6'-propylspiro[1H-indole-3,4'-pyran]-3',5'-dicarboxylate

InChI

InChI=1S/C20H22N2O6/c1-4-8-13-14(17(23)26-3)20(15(16(21)28-13)18(24)27-5-2)11-9-6-7-10-12(11)22-19(20)25/h6-7,9-10H,4-5,8,21H2,1-3H3,(H,22,25)

InChI Key

LMOPXQZEXCSDHD-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C2(C3=CC=CC=C3NC2=O)C(=C(O1)N)C(=O)OCC)C(=O)OC

Origin of Product

United States

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